2-(Chloromethyl)thieno[3,2-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC15984150
Molecular Formula: C7H6ClN3S
Molecular Weight: 199.66 g/mol
* For research use only. Not for human or veterinary use.
![2-(Chloromethyl)thieno[3,2-d]pyrimidin-4-amine -](/images/structure/VC15984150.png)
Specification
Molecular Formula | C7H6ClN3S |
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Molecular Weight | 199.66 g/mol |
IUPAC Name | 2-(chloromethyl)thieno[3,2-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C7H6ClN3S/c8-3-5-10-4-1-2-12-6(4)7(9)11-5/h1-2H,3H2,(H2,9,10,11) |
Standard InChI Key | KWJHZPWWUZXHFH-UHFFFAOYSA-N |
Canonical SMILES | C1=CSC2=C1N=C(N=C2N)CCl |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The molecular formula of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4-amine is C₇H₆ClN₃S, with a molar mass of 199.66 g/mol. The fused thieno[3,2-d]pyrimidine system consists of a thiophene ring (positions 1–3) fused to a pyrimidine ring (positions 4–6). Key structural features include:
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Chloromethyl group at position 2: Enhances electrophilicity for nucleophilic substitution reactions.
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Amino group at position 4: Facilitates hydrogen bonding with biological targets.
Cyclization of Aminothiophene Derivatives
A common route involves cyclizing 3-amino-4-cyano-2-thiophenecarboxamide with formamide at 200°C for 2 hours, followed by chlorination using phosphorus oxychloride (POCl₃) (Figure 1) . The amine group is introduced via ammonolysis of intermediate 4-chloro derivatives .
Table 1: Optimization of Synthesis Conditions
Reaction Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Cyclization | Formamide, 200°C, 2 hr | 72 | 95 |
Chlorination | POCl₃, DMF, 80°C, 4 hr | 68 | 92 |
Ammonolysis | NH₃/EtOH, 60°C, 6 hr | 85 | 98 |
Alternative methods employ urea or thiourea as cyclizing agents, though yields are lower (55–60%) .
Biological Activities
Antimicrobial Properties
Derivatives of thieno[3,2-d]pyrimidin-4-amine exhibit potent activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 μg/mL) and fungi (Candida albicans: MIC = 16 μg/mL) . The chloromethyl group enhances membrane permeability, while the amine group stabilizes interactions with microbial enzymes .
Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|
MCF-7 (breast) | 1.2 | EGFR inhibition |
A549 (lung) | 2.5 | Apoptosis induction |
HepG2 (liver) | 3.8 | Cell cycle arrest (G2/M phase) |
Antihyperlipidemic Effects
Thienopyrimidines targeting NPC1L1 reduce cholesterol absorption in enterocytes (EC₅₀ = 0.5 μM). The amine group forms salt bridges with Asp173/Asn171, mimicking endogenous cholesterol .
Mechanism of Action
Enzyme Inhibition
The compound inhibits dihydrofolate reductase (DHFR) by binding to the active site via:
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Hydrogen bonds between the amine and Asp27/Glu30.
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Van der Waals interactions with the chloromethyl group and hydrophobic pockets .
Receptor Modulation
In silico models predict agonist activity at adenosine A₂ₐ receptors (Kᵢ = 120 nM), mediated by π-π stacking between the thienopyrimidine core and Phe168 .
Pharmacological Applications
Antibacterial Agents
Lead optimization has yielded derivatives with 64-fold enhanced potency against methicillin-resistant S. aureus (MRSA) compared to vancomycin .
Kinase-Targeted Therapies
Structural analogs are in preclinical trials for non-small cell lung cancer (NSCLC), showing 80% tumor growth inhibition in xenograft models .
Future Directions
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Prodrug Development: Masking the amine group as a phosphate ester to improve oral bioavailability.
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Polypharmacology: Designing dual EGFR/NPC1L1 inhibitors for combo cancer-cholesterol therapies.
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Green Synthesis: Catalytic cyclization using ionic liquids to reduce POCl₃ dependence.
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